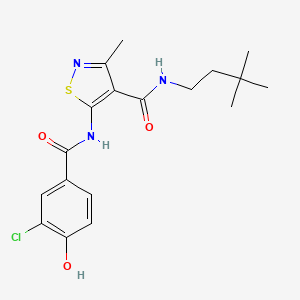
Hsd17B13-IN-91
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-91 is a potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13, an enzyme associated with lipid droplets in the liver. This enzyme has been implicated in the pathogenesis of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The inhibition of hydroxysteroid 17-beta dehydrogenase 13 by this compound has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-91 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Hsd17B13-IN-91 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Employed in cellular and molecular biology studies to investigate the effects of hydroxysteroid 17-beta dehydrogenase 13 inhibition on liver cells.
Medicine: Explored as a potential therapeutic agent for treating non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: Utilized in the development of new drugs targeting liver diseases
Mechanism of Action
Hsd17B13-IN-91 exerts its effects by selectively inhibiting hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation and accumulation of lipid droplets, thereby decreasing liver inflammation and fibrosis. The molecular targets include the active site of hydroxysteroid 17-beta dehydrogenase 13, where the inhibitor binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13.
Compound 45: A structurally similar inhibitor with high metabolic stability
Uniqueness
Hsd17B13-IN-91 is unique due to its high selectivity and potency in inhibiting hydroxysteroid 17-beta dehydrogenase 13. Compared to other similar compounds, this compound has shown improved efficacy in reducing liver inflammation and fibrosis in preclinical studies .
Properties
Molecular Formula |
C18H22ClN3O3S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O3S/c1-10-14(16(25)20-8-7-18(2,3)4)17(26-22-10)21-15(24)11-5-6-13(23)12(19)9-11/h5-6,9,23H,7-8H2,1-4H3,(H,20,25)(H,21,24) |
InChI Key |
ZGQWGQLWCLVNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)NCCC(C)(C)C)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















